N-[2-(4-methoxyphenyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE is a complex organic compound that features a methoxyphenyl group, a pyrrole ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE typically involves multiple steps:
Formation of the Methoxyphenyl Ethyl Intermediate: This step involves the reaction of 4-methoxyphenylacetic acid with ethylamine under acidic conditions to form the intermediate.
Formation of the Pyrrole Ring: The intermediate is then reacted with pyrrole in the presence of a suitable catalyst, such as trifluoroacetic acid, to form the pyrrole ring.
Formation of the Oxane Ring: The final step involves the cyclization of the intermediate with an appropriate reagent, such as oxalyl chloride, to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE: shares similarities with other compounds containing methoxyphenyl, pyrrole, and oxane groups, such as:
Uniqueness
The uniqueness of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H26N2O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-6-4-17(5-7-18)8-11-21-19(23)16-20(9-14-25-15-10-20)22-12-2-3-13-22/h2-7,12-13H,8-11,14-16H2,1H3,(H,21,23) |
InChI Key |
CKMTWWCCNWJFCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
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